4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors could also be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or NBS in solvents like chloroform.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide: shares similarities with other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin.
Uniqueness
Properties
Molecular Formula |
C16H13BrN2O2S2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O2S2/c1-11-18-16(10-22-11)12-3-2-4-14(9-12)19-23(20,21)15-7-5-13(17)6-8-15/h2-10,19H,1H3 |
InChI Key |
SCJADFLSJSQJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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